molecular formula C10H5BrF3NO B3031743 3-Bromo-4-hydroxy-7-trifluoromethylquinoline CAS No. 65673-94-1

3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Cat. No.: B3031743
CAS No.: 65673-94-1
M. Wt: 292.05 g/mol
InChI Key: MZVFNKMPNCBKNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline typically involves the bromination of 4-hydroxy-7-trifluoromethylquinoline. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Bromo-4-hydroxy-7-trifluoromethylquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions, respectively. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Bromo-4-hydroxy-7-trifluoromethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

3-Bromo-4-hydroxy-7-trifluoromethylquinoline can be compared with other quinoline derivatives, such as:

    4-Hydroxyquinoline: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and biological activities.

    3-Bromoquinoline: Lacks the hydroxyl and trifluoromethyl groups, leading to variations in reactivity and applications.

    7-Trifluoromethylquinoline:

The uniqueness of this compound lies in its combination of bromine, hydroxyl, and trifluoromethyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVFNKMPNCBKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495155
Record name 3-Bromo-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-94-1
Record name 4-Quinolinol, 3-bromo-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65673-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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